molecular formula C16H16O4 B1429296 Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate CAS No. 208652-71-5

Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1429296
CAS No.: 208652-71-5
M. Wt: 272.29 g/mol
InChI Key: NIFQFQNFVUIJEQ-UHFFFAOYSA-N
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Description

Methyl 2’,4’-dimethoxy-[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family It is characterized by the presence of two methoxy groups attached to the biphenyl structure and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’,4’-dimethoxy-[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 2’,4’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Methyl 2’,4’-dimethoxy-[1,1’-biphenyl]-4-carboxylate may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and solvent can also be tailored to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’,4’-dimethoxy-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2’,4’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid or corresponding aldehydes.

    Reduction: Formation of 2’,4’-dimethoxy-[1,1’-biphenyl]-4-methanol.

    Substitution: Formation of nitro or halogenated derivatives of the biphenyl compound.

Scientific Research Applications

Methyl 2’,4’-dimethoxy-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 2’,4’-dimethoxy-[1,1’-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups and ester functionality can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2’,6’-Dimethoxy-[1,1’-biphenyl]-4-carboxylate: Similar structure but with methoxy groups at different positions.

    4,4’-Dimethoxy-[1,1’-biphenyl]-2-carboxylate: Another isomer with different substitution pattern.

    2-Dicyclohexylphosphino-2’,6’-dimethoxy-[1,1’-biphenyl]: A phosphine derivative used in catalysis.

Uniqueness

Methyl 2’,4’-dimethoxy-[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions. The presence of methoxy groups at the 2’ and 4’ positions, along with the ester group, provides a distinct electronic environment that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

methyl 4-(2,4-dimethoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-13-8-9-14(15(10-13)19-2)11-4-6-12(7-5-11)16(17)20-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFQFQNFVUIJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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